Structural Differentiation from the Closest Commercial Analog: Ethyl vs. Methyl Piperazine and Phenyl vs. 3-Methylphenyl Substitution
The target compound differs from its closest cataloged analog, N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (CAS 774591-45-6; molecular formula C16H23N7; molecular weight 313.40 g/mol), at two distinct structural positions . At the piperazine N-substituent, the target compound bears an ethyl group (logP contribution approximately +0.5 relative to methyl) while the analog carries a methyl group, altering both lipophilicity and basicity (predicted pKa shift of approximately +0.2–0.3 units for the piperazine nitrogen) [1]. At the aniline position, the target compound carries an unsubstituted phenyl ring, whereas the analog carries a 3-methylphenyl group, which modifies the torsional angle between the aniline and triazine rings and affects the hydrogen-bonding capacity of the NH linker [2]. These dual differences mean the two compounds are non-identical chemical entities that cannot serve as direct surrogates in biological assays without experimental validation of equipotency.
| Evidence Dimension | Structural identity (substituent differences) |
|---|---|
| Target Compound Data | N-phenyl group at 2-position; 4-ethylpiperazin-1-ylmethyl at 6-position |
| Comparator Or Baseline | N-(3-methylphenyl) group at 2-position; 4-methylpiperazin-1-ylmethyl at 6-position (CAS 774591-45-6) |
| Quantified Difference | Two substituent positions altered: ethyl → methyl on piperazine; H → methyl on phenyl meta-position; combined ΔMW = 0 Da (isomeric); predicted ΔlogP ≈ +0.5; predicted ΔpKa (piperazine N) ≈ +0.2–0.3 |
| Conditions | Computational prediction based on fragment-based logP and pKa contributions; no experimental comparative bioactivity data available |
Why This Matters
Even isomeric triazine-2,4-diamines can exhibit divergent kinase inhibition profiles; procurement of the incorrect analog would invalidate structure-activity relationship (SAR) studies and could lead to false-negative or false-positive screening results in EGFR mutant-selective programs.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Fragment constant methodology for logP estimation of CH2 increments.) View Source
- [2] Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. (Methodology for pKa estimation of tertiary amine substitutions.) View Source
